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Compound of Interest

Compound Name: Rubidium chloride

Cat. No.: B1196668 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to preparing chemically competent E. coli cells

for transformation using the rubidium chloride (RbCl) method. This technique is widely

employed to enhance the transformation efficiency of bacterial cells, a critical step in molecular

cloning and genetic engineering. These protocols are intended for use by trained personnel in a

laboratory setting.

Introduction
Bacterial transformation, the process of introducing foreign DNA into a bacterium, is a

cornerstone of modern molecular biology. While some bacteria are naturally competent,

meaning they can readily take up extracellular DNA, others, like the commonly used laboratory

strains of E.coli, require chemical treatment to become permeable to DNA. The rubidium
chloride method is a popular technique that utilizes a combination of divalent cations and cold

temperatures to induce a state of competency, often resulting in high transformation efficiencies

suitable for various molecular applications, including the construction of complex plasmid

libraries.

The underlying principle of this method involves the neutralization of the negative charges on

both the bacterial cell membrane and the plasmid DNA.[1] Divalent cations, such as Ca2+,

Mn2+, and the monovalent cation Rb+, are thought to form a bridge between the negatively

charged phosphate groups of the DNA and the lipopolysaccharides on the cell surface,
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facilitating DNA adhesion to the cell. A subsequent heat shock step is believed to create

transient pores in the cell membrane, allowing the DNA to enter the cytoplasm.

Data Presentation
Table 1: Composition of Transformation Buffers

Buffer Component
Final
Concentration

Amount per 250 mL

TFB1 (Transformation

Buffer I)
Potassium Acetate 30 mM 0.74 g

Rubidium Chloride

(RbCl)
100 mM 3.023 g

Calcium Chloride

(CaCl2)
10 mM 1.25 mL of 2M stock

Manganese Chloride

(MnCl2)
50 mM 2.47 g

Glycerol 15% (v/v) 37.5 mL

pH to 5.8 with dilute

Acetic Acid

TFB2 (Transformation

Buffer II)
MOPS 10 mM 0.52 g

Rubidium Chloride

(RbCl)
10 mM 0.30 g

Calcium Chloride

(CaCl2)
75 mM 2.76 g

Glycerol 15% (v/v) 37.5 mL

pH to 6.5 with KOH

Note: Buffer compositions can vary slightly between protocols. The above is a commonly cited

formulation.[2][3][4][5]
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Table 2: Comparison of Transformation Efficiencies
Method

Reported Transformation
Efficiency (CFU/µg DNA)

Notes

Rubidium Chloride ~1 x 10⁸ to 1 x 10⁹

Often considered to yield

higher efficiency than the

standard CaCl₂ method.[5][6]

Calcium Chloride Variable, typically 10⁶ to 10⁸

A widely used and effective

method, though some studies

report lower efficiency than

RbCl.[7]

It is important to note that transformation efficiency can be influenced by numerous factors

including the E. coli strain, the size and quality of the plasmid DNA, and meticulous adherence

to the protocol.[8] One study found the RbCl method to be less effective than the CaCl₂

method, highlighting the variability that can be encountered.[7]

Experimental Protocols
Protocol 1: Preparation of Rubidium Chloride
Competent Cells
This protocol is adapted from several established methods and is suitable for preparing high-

efficiency competent cells.[2][3][4][5][9][10]

Materials:

E. coli strain of choice (e.g., DH5α, TOP10)

LB Broth and LB Agar plates

SOC medium

Transformation Buffers TFB1 and TFB2 (ice-cold)

Sterile centrifuge tubes
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Liquid nitrogen

-80°C freezer for storage

Procedure:

Day 1: Starter Culture

Inoculate a single colony of the desired E. coli strain from a fresh LB agar plate into 2-5

mL of LB broth.

Incubate overnight at 37°C with shaking (approximately 225 rpm).[3]

Day 2: Large-Scale Culture and Harvesting

Inoculate 250 mL of LB broth in a 1L flask with the entire overnight starter culture (a 1:100

dilution).[3] Some protocols suggest including 20 mM MgSO₄ in the growth medium.[3]

Incubate at 37°C with vigorous shaking until the culture reaches an optical density at 600

nm (OD₆₀₀) of 0.4-0.6.[2][3][4] This typically takes 2-4 hours.

Chill the culture on ice for 10-15 minutes.[4][10] From this point forward, it is critical to

keep the cells cold at all times.

Transfer the culture to pre-chilled, sterile centrifuge bottles.

Pellet the cells by centrifugation at 4,000-5,000 x g for 5-10 minutes at 4°C.[2][3][9]

Carefully decant the supernatant.

Day 2: Washing and Competency Induction

Gently resuspend the cell pellet in 0.4 volumes of ice-cold TFB1 (e.g., 100 mL for a 250

mL starting culture).[3] The cells may not resuspend easily; be patient and avoid vigorous

mixing like vortexing.[3]

Incubate the resuspended cells on ice for 5-15 minutes.[2][3][4]
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Pellet the cells again by centrifugation at 4,000-5,000 x g for 5 minutes at 4°C.[2][3]

Carefully decant the supernatant.

Gently resuspend the cell pellet in 1/25 of the original culture volume of ice-cold TFB2

(e.g., 10 mL for a 250 mL starting culture).[3]

Incubate the cells on ice for 15-60 minutes.[2][3]

Day 2: Aliquoting and Storage

Aliquot the competent cells (typically 50-100 µL) into pre-chilled microcentrifuge tubes.

Immediately flash-freeze the aliquots in liquid nitrogen.[3][4]

Store the competent cells at -80°C until use. Competent cells can remain viable for several

years when stored properly.[6]

Protocol 2: Transformation of Rubidium Chloride
Competent Cells
Materials:

Prepared RbCl competent cells (from Protocol 1)

Plasmid DNA (1-10 ng)

SOC medium

LB agar plates with the appropriate antibiotic

Water bath at 42°C

Incubator at 37°C

Procedure:

Thaw one aliquot of competent cells on ice. This should take approximately 3-5 minutes.[11]
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Add 1-2 µL of plasmid DNA to the thawed cells.[11] Gently mix by flicking the tube. Do not

vortex.

Incubate the cell-DNA mixture on ice for 30 minutes.[11]

Heat-shock the cells by placing the tube in a 42°C water bath for 30-45 seconds.[10][11] The

timing is critical.

Immediately transfer the tube back to ice for 2-5 minutes.[10][11]

Add 250-900 µL of pre-warmed SOC medium to the tube.

Incubate at 37°C for 1 hour with gentle shaking. This allows the cells to recover and express

the antibiotic resistance gene.

Plate 50-100 µL of the cell suspension onto pre-warmed LB agar plates containing the

appropriate antibiotic.

Incubate the plates overnight at 37°C.
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Day 1: Starter Culture

Day 2: Growth and Harvest

Day 2: Competency Induction

Day 2: Storage

Inoculate single colony
in LB broth

Incubate overnight at 37°C
with shaking

Inoculate large culture
(1:100 dilution)

Incubate at 37°C to
OD600 = 0.4-0.6

Chill culture on ice

Centrifuge at 4°C
to pellet cells

Resuspend pellet in
ice-cold TFB1

Incubate on ice

Centrifuge at 4°C

Resuspend pellet in
ice-cold TFB2

Incubate on ice

Aliquot cells into
pre-chilled tubes

Flash-freeze in
liquid nitrogen

Store at -80°C

Click to download full resolution via product page

Caption: Workflow for preparing Rubidium Chloride competent cells.
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Caption: Proposed mechanism of Rubidium Chloride-mediated transformation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for Preparing
Competent Cells Using Rubidium Chloride]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1196668#using-rubidium-chloride-to-make-
competent-cells-for-transformation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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